molecular formula C19H18N2O3 B10918252 3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10918252
M. Wt: 322.4 g/mol
InChI Key: MRCXBXTZEWINIS-MDZDMXLPSA-N
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Description

3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and a chromenone core, which is a benzopyranone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3-acetyl-2H-chromen-2-one and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide in ethanol. This reaction forms the α,β-unsaturated carbonyl system.

    Cyclization: The intermediate product undergoes cyclization to form the final chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromenone core, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the chromenone core.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C19H18N2O3/c1-4-21-13(3)15(12(2)20-21)9-10-17(22)16-11-14-7-5-6-8-18(14)24-19(16)23/h5-11H,4H2,1-3H3/b10-9+

InChI Key

MRCXBXTZEWINIS-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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